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Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

Cat. No.: B14169759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of 2,4-
Dimethyl-1,4-pentadiene. Due to a lack of extensive experimental data in publicly available

literature, this document focuses on presenting calculated values and outlining the standard

experimental and computational methodologies used to determine such properties for

unsaturated hydrocarbons.

Core Thermodynamic Data
The following tables summarize the available calculated and limited experimental

thermodynamic and physical properties for 2,4-Dimethyl-1,4-pentadiene. These values are

primarily derived from computational estimation methods and should be used with an

understanding of their theoretical nature.

Table 1: Calculated Thermodynamic Properties
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Property Value Unit Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

166.64 kJ/mol Joback

Enthalpy of Formation

at Standard

Conditions (ΔfH°gas)

43.47 kJ/mol Joback

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

8.71 kJ/mol Joback

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

30.00 kJ/mol Joback

Source: Cheméo[1]

Table 2: Physical Properties
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Property Value Unit Source

Molecular Weight 96.17 g/mol Cheméo[1]

Normal Boiling Point

(Tboil)
352.68 K

Joback Calculated

Property[1]

Vapor Pressure 65.6 mmHg at 25°C LookChem[2]

Critical Temperature

(Tc)
530.21 K

Joback Calculated

Property[1]

Critical Pressure (Pc) 3100.18 kPa
Joback Calculated

Property[1]

Critical Volume (Vc) 0.392 m³/kmol
Joback Calculated

Property[1]

Normal Melting Point

(Tfus)
137.21 K

Joback Calculated

Property[1]

Experimental Protocols for Thermodynamic Data
Determination
While specific experimental data for 2,4-Dimethyl-1,4-pentadiene is scarce, the following are

detailed methodologies for the key experiments that would be employed to determine its

thermodynamic properties.

Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is a precise technique used to measure the heat capacity of a substance

as a function of temperature. From this data, the standard entropy can be calculated.

Methodology:

Sample Preparation: A highly purified sample of 2,4-Dimethyl-1,4-pentadiene is placed in a

sealed calorimeter vessel. The amount of the sample is determined by weighing.

Calorimeter Setup: The vessel is placed within an adiabatic shield in a high-vacuum cryostat.

The temperature of the shield is controlled to match the temperature of the calorimeter
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vessel, minimizing heat exchange with the surroundings.

Heating and Measurement: A known quantity of electrical energy is supplied to a heater

within the calorimeter, causing a small increase in the temperature of the sample. The

temperature change is precisely measured using a platinum resistance thermometer.

Data Analysis: The heat capacity (Cp) is calculated from the electrical energy supplied and

the measured temperature rise. This process is repeated over a range of temperatures.

Entropy Calculation: The standard entropy (S°) is determined by integrating the heat

capacity data from absolute zero to the standard temperature (298.15 K), applying the third

law of thermodynamics.

Bomb Calorimetry for Enthalpy of Combustion and
Formation
Bomb calorimetry is used to measure the heat of combustion of a substance. The standard

enthalpy of formation can then be derived from this value.

Methodology:

Sample Preparation: A precisely weighed sample of 2,4-Dimethyl-1,4-pentadiene is placed

in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."

Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm) to

ensure complete combustion.

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an

insulated container (the calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact

with the sample.

Temperature Measurement: The heat released by the combustion reaction is absorbed by

the bomb and the surrounding water, causing a temperature increase, which is measured

precisely.
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Calculation: The heat of combustion is calculated from the temperature change and the

previously determined heat capacity of the calorimeter.

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the

experimental heat of combustion using Hess's law, along with the known standard enthalpies

of formation of the combustion products (CO₂ and H₂O).

Ebulliometry for Vapor Pressure
Ebulliometry is an experimental technique for the precise determination of the boiling point of a

liquid at a controlled pressure.

Methodology:

Apparatus: An ebulliometer, an apparatus designed to measure boiling points accurately, is

used. It consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in a vapor-

liquid equilibrium mixture, a condenser, and a pressure control system.

Procedure: The sample of 2,4-Dimethyl-1,4-pentadiene is placed in the boiler. The system

pressure is set and maintained at a specific value. The liquid is heated to its boiling point.

Measurement: The equilibrium temperature at the set pressure is measured with a calibrated

platinum resistance thermometer.

Data Collection: This measurement is repeated at various pressures to obtain a set of vapor

pressure-temperature data points.

Computational Methodologies
In the absence of experimental data, computational methods are invaluable for estimating

thermodynamic properties.

Joback Method
The Joback method is a group contribution method used to predict critical properties and other

thermodynamic data for organic compounds based on their molecular structure. The properties

listed in Table 1 were calculated using this method. It involves breaking down the molecule into
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its constituent functional groups and summing the contributions of each group to estimate the

desired property.

Benson Group Additivity
The Benson group additivity method is a more refined group contribution method that considers

not only the atoms in a group but also their nearest neighbors. This allows for more accurate

estimations of properties like enthalpy of formation, entropy, and heat capacity.

Logical Workflow for Thermodynamic Property
Estimation
The following diagram illustrates a typical workflow when experimental thermodynamic data is

not available.
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Caption: Workflow for obtaining thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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